molecular formula C19H19N3O3S B2443838 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034300-94-0

2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No. B2443838
CAS RN: 2034300-94-0
M. Wt: 369.44
InChI Key: SLCRBAONMONYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Wound-Healing Potential

Compounds structurally related to 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone have been evaluated for their in vivo wound-healing activity. The study demonstrates significant wound healing, with certain derivatives promoting faster epithelialization and higher tensile strength of wounds, indicating their potential in developing new therapeutic agents for wound management (Vinaya et al., 2009).

Electrochemical Synthesis and Applications

Electrochemical methods have been applied to synthesize new derivatives through the oxidation of related compounds, showing potential in creating benzo[d]oxazole derivatives. These synthesized compounds, through electrochemical routes, illustrate the adaptability of such chemical structures in facilitating various reactions, potentially leading to novel applications in materials science and organic synthesis (Amani & Nematollahi, 2012).

Antimicrobial Activity

Research into pyridine derivatives structurally similar to the compound has revealed variable and modest antimicrobial activity against several bacterial and fungal strains. This suggests a role for such compounds in developing new antimicrobial agents, with modifications potentially enhancing their efficacy (Patel, Agravat, & Shaikh, 2011).

Fungicidal Activity

Novel triazole derivatives containing elements related to 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone have shown significant fungicidal activities against various phytopathogens. This highlights the compound's potential as a scaffold for developing new agricultural fungicides, offering a pathway to combat plant diseases and improve crop protection (Bai et al., 2020).

Anti-Tubercular Activity

Derivatives of 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone have been explored for their anti-tubercular properties. Certain compounds exhibited enhanced potency against Mycobacterium tuberculosis, indicating the relevance of such chemical frameworks in the search for new treatments for tuberculosis. The presence of electron-donating groups on the phenyl ring attached to the pyrazole moiety was associated with potent anti-mycobacterial activity, providing insights into structure-activity relationships (Venugopal, Sundararajan, & Choppala, 2020).

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-18(13-26-19-21-16-3-1-2-4-17(16)25-19)22-11-7-15(8-12-22)24-14-5-9-20-10-6-14/h1-6,9-10,15H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCRBAONMONYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone

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